Sodefrin acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodefrin acetate is a chemical compound known for its role as a pheromone in certain amphibians, particularly newts. It is a decapeptide that plays a crucial role in the reproductive behavior of these species by attracting females during the breeding season .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodefrin acetate involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反应分析

Types of Reactions

Sodefrin acetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.

Reduction: This reaction can be used to reduce disulfide bonds within the peptide, affecting its conformation.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to maintain the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

科学研究应用

Sodefrin acetate has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: Researchers study its role in amphibian reproductive behavior and pheromone signaling pathways.

Industry: It can be used in the development of bioactive compounds for various applications

作用机制

Sodefrin acetate exerts its effects by binding to specific receptors in the olfactory system of female newts. This binding triggers a signaling cascade that leads to changes in behavior, such as increased attraction to the male. The molecular targets involved include olfactory receptors and downstream signaling molecules that mediate the pheromone’s effects .

相似化合物的比较

Similar Compounds

Sodefrin Precursor-like Factors (SPFs): These are larger proteins related to sodefrin and play similar roles in pheromone signaling.

Plethodontid Receptivity Factor (PRF): Another pheromone involved in amphibian reproductive behavior.

Plethodontid Modulating Factor (PMF): A protein pheromone with functions similar to sodefrin.

Uniqueness

Sodefrin acetate is unique due to its specific role in attracting female newts during courtship. Its small size and specific amino acid sequence distinguish it from other pheromones, making it a valuable model for studying pheromone signaling in vertebrates .

生物活性

Sodefrin acetate is a decapeptide pheromone identified in certain amphibians, particularly newts, where it plays a critical role in reproductive behavior. This compound has garnered attention for its unique biological activities, particularly in the context of pheromone signaling and sexual attraction.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a peptide chain. The synthesis often involves protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its biological activity is retained.

This compound exerts its biological effects by binding to specific receptors in the olfactory system of female newts. This binding initiates a signaling cascade that enhances female attraction to males during the breeding season. The receptors involved include olfactory receptors that mediate the pheromone's effects, leading to behavioral changes such as increased courtship responses .

Biological Activity and Case Studies

Research indicates that this compound has significant implications in the field of chemical communication among amphibians. Here are key findings from various studies:

- Pheromone Signaling : this compound has been shown to attract female newts during mating seasons. In controlled experiments, synthetic sodefrin demonstrated female-attracting activity comparable to that of the native peptide, confirming its role as a sex pheromone .

- Chemotaxis Studies : In one study, female Cynops pyrrhogaster (red-bellied newt) exhibited chemotaxis towards homogenates from male glands known to secrete sodefrin. This response was significantly diminished when treated with trypsin, indicating that the pheromone's activity is protein-based and sensitive to enzymatic degradation .

- Cellular Responses : Electrophysiological studies revealed that vomeronasal cells from sexually developed male newts responded to sodefrin with an increase in intracellular calcium levels, demonstrating the physiological basis for the pheromone's action at the cellular level .

Comparative Analysis with Similar Compounds

This compound is unique among amphibian pheromones due to its specific amino acid sequence and small size. It can be compared with other related compounds:

| Compound | Source | Biological Activity |

|---|---|---|

| Sodefrin Precursor-like Factors (SPFs) | Various amphibians | Similar roles in pheromone signaling |

| Plethodontid Receptivity Factor (PRF) | Plethodontid salamanders | Involved in reproductive behavior |

| Plethodontid Modulating Factor (PMF) | Various amphibians | Functions similarly to sodefrin |

属性

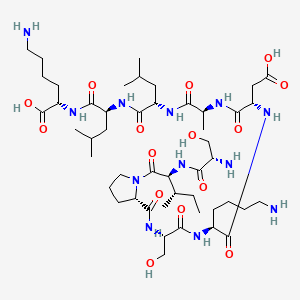

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H86N12O15/c1-8-27(6)38(59-40(66)29(51)23-61)47(73)60-19-13-16-36(60)46(72)58-35(24-62)45(71)53-30(14-9-11-17-49)41(67)57-34(22-37(63)64)42(68)52-28(7)39(65)55-32(20-25(2)3)44(70)56-33(21-26(4)5)43(69)54-31(48(74)75)15-10-12-18-50/h25-36,38,61-62H,8-24,49-51H2,1-7H3,(H,52,68)(H,53,71)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,72)(H,59,66)(H,63,64)(H,74,75)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDVAMPMWFINFV-APUTZNCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H86N12O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1071.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。